

# Voriconazole's effect on 14-alpha-lanosterol demethylation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Voriconazole

Cat. No.: B182144

[Get Quote](#)

An In-depth Technical Guide to **Voriconazole's Effect on 14-Alpha-Lanosterol Demethylation**

## Authored by: Senior Application Scientist Introduction

**Voriconazole** is a second-generation triazole antifungal agent that has become a cornerstone in the treatment of serious, invasive fungal infections, particularly those caused by *Aspergillus* and *Candida* species.<sup>[1][2]</sup> Its broad spectrum of activity and clinical efficacy, especially in immunocompromised patient populations, are directly attributable to its highly specific mechanism of action.<sup>[1]</sup> This guide provides a detailed technical examination of **voriconazole**'s primary molecular function: the potent and selective inhibition of the fungal enzyme lanosterol 14 $\alpha$ -demethylase, a critical catalyst in the ergosterol biosynthesis pathway.<sup>[2][3]</sup> Understanding this mechanism at a biochemical level is paramount for researchers, scientists, and drug development professionals engaged in the discovery of new antifungals and the management of emerging resistance.

## The Ergosterol Biosynthesis Pathway: A Cornerstone of Fungal Viability

The viability of nearly all fungi is dependent on the integrity of their cellular membranes. The dominant sterol component of these membranes is ergosterol, which serves a role analogous to that of cholesterol in mammalian cells.<sup>[4][5]</sup> Ergosterol is crucial for maintaining appropriate membrane fluidity, permeability, and the proper function of membrane-bound proteins.<sup>[5][6]</sup> Its

unique presence in fungi makes its biosynthetic pathway an ideal target for selective antifungal therapy.<sup>[5]</sup>

The synthesis of ergosterol is a complex, multi-step process involving more than 20 enzymes, which can be broadly divided into three stages.<sup>[5][7]</sup> The pathway begins with the synthesis of the precursor farnesyl diphosphate (FPP) via the mevalonate pathway. Two molecules of FPP are then condensed to form squalene, which is subsequently converted to lanosterol. The final stage involves a series of enzymatic modifications to convert lanosterol into ergosterol.<sup>[5]</sup> A pivotal, rate-limiting step in this latter stage is the oxidative removal of the  $14\alpha$ -methyl group from lanosterol, a reaction catalyzed by the enzyme lanosterol  $14\alpha$ -demethylase, encoded by the ERG11 or cyp51 gene.<sup>[5][8]</sup>

[Click to download full resolution via product page](#)

Caption: The fungal ergosterol biosynthesis pathway highlighting the critical  $14\alpha$ -demethylation step.

## Lanosterol $14\alpha$ -Demethylase (CYP51): The Molecular Target

Lanosterol  $14\alpha$ -demethylase (CYP51) is a member of the cytochrome P450 monooxygenase superfamily, characterized by the presence of a heme cofactor.<sup>[9][10]</sup> This enzyme is located in the endoplasmic reticulum and is responsible for catalyzing three successive oxidation reactions to remove the  $14\alpha$ -methyl group from its sterol substrate.<sup>[9][10]</sup> This demethylation is essential for producing sterols that can be correctly packed into the fungal membrane.

The remarkable success of azole antifungals, including **voriconazole**, hinges on the structural differences between fungal and human CYP51 orthologs. While CYP51 is one of the most widely distributed and functionally conserved P450 enzymes across biological kingdoms, the amino acid sequence identity between fungal and human orthologs can be as low as 20-30%.<sup>[11][12]</sup> These differences create a sufficiently distinct active site topography, allowing for the design of inhibitors that bind with high affinity to the fungal enzyme while having a much lower affinity for the human counterpart, thereby minimizing off-target effects.<sup>[13]</sup> Furthermore, some pathogenic fungi, such as *Aspergillus fumigatus*, possess multiple CYP51 isoenzymes (e.g., CYP51A and CYP51B), both of which are effectively inhibited by **voriconazole**.<sup>[7][14]</sup>

## Voriconazole's Mechanism of Inhibition

**Voriconazole** exerts its antifungal effect through potent and specific inhibition of fungal CYP51.<sup>[1]</sup> As a triazole, its core chemical structure features a five-membered ring containing three nitrogen atoms. One of these nitrogen atoms (N-4) coordinates directly to the ferric iron atom of the heme group within the CYP51 active site.<sup>[10][15]</sup> This binding action competitively blocks the normal substrate, lanosterol, from accessing the catalytic center.<sup>[16][17]</sup>

The consequences of this enzymatic blockade are twofold and synergistic in their detrimental effect on the fungus:

- **Ergosterol Depletion:** The inhibition of CYP51 halts the ergosterol biosynthesis pathway, leading to a critical depletion of mature ergosterol.<sup>[14]</sup> The fungal cell is thus unable to produce new, functional cell membranes required for growth and division.

- Toxic Sterol Accumulation: The stalled pathway results in the cellular accumulation of  $14\alpha$ -methylated sterol precursors, such as lanosterol and eburicol.<sup>[1][14]</sup> These bulky, methylated sterols are toxic and cannot be properly integrated into the membrane, leading to significant disruptions in membrane structure, increased permeability, and malfunction of essential membrane-bound enzymes.<sup>[1][3]</sup>

This combined assault on the fungal cell membrane ultimately compromises its integrity, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of **Voriconazole** inhibiting the CYP51 enzyme and its downstream effects.

## Quantitative Assessment of Voriconazole's Effect

The potency of **voriconazole**'s inhibitory action is quantified using several key parameters. In biochemical assays, the half-maximal inhibitory concentration (IC<sub>50</sub>) measures the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparing IC<sub>50</sub> values for fungal versus human CYP51 provides a direct measure of selectivity. In cellular

assays, the Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents visible fungal growth.

| Enzyme/Organism                 | Voriconazole IC50<br>( $\mu$ M) | Selectivity Ratio<br>(Human/Fungal) | Reference |
|---------------------------------|---------------------------------|-------------------------------------|-----------|
| Aspergillus fumigatus<br>CYP51A | ~0.02 - 0.04<br>(Estimated)     | >57                                 | [14]      |
| Aspergillus fumigatus<br>CYP51B | ~0.02 - 0.04<br>(Estimated)     | >57                                 | [14]      |
| Candida albicans<br>CYP51       | ~0.01 - 0.14                    | ~16 - 230                           | [13][16]  |
| Homo sapiens CYP51              | ~2.3                            | N/A                                 | [13]      |

Note: IC50 values can vary based on assay conditions. The values presented are illustrative of the high potency and selectivity of **voriconazole** for fungal targets.

## Experimental Methodologies

A multi-faceted approach is required to fully characterize the effect of **voriconazole** on 14-alpha-lanosterol demethylation, spanning from purified enzyme systems to whole-cell analyses.

### Part A: In Vitro Enzyme Inhibition Assays

These assays provide a direct measure of the interaction between **voriconazole** and the CYP51 enzyme in a controlled, cell-free environment. The primary scientific rationale is to isolate the target enzyme from other cellular variables (like drug transporters) to precisely quantify inhibitory potency and binding affinity.

#### Experimental Protocol: CYP51 Reconstitution and Inhibition Assay

This is a foundational method to determine the IC50 of an inhibitor against a purified CYP51 enzyme.

- Recombinant Enzyme Expression:

- Objective: To produce a large quantity of pure, active CYP51 enzyme.
- Method: The gene encoding the target fungal CYP51 (e.g., *A. fumigatus* *cyp51A*) is cloned into an expression vector and transformed into a host system, typically *Escherichia coli*. The expressed protein is then purified using affinity chromatography.[\[14\]](#)
- Causality: A recombinant system is essential as isolating sufficient quantities of enzyme from native fungi is impractical. *E. coli* provides a rapid and high-yield platform.
- Reconstitution of Catalytic Activity:
  - Objective: To create a functional *in vitro* system that mimics the enzyme's natural environment.
  - Method: The purified CYP51 enzyme (0.5  $\mu$ M) is mixed in a reaction buffer with its essential redox partner, NADPH-cytochrome P450 reductase (CPR, 2.0  $\mu$ M), and lipids (e.g., L- $\alpha$ -dilauroyl-sn-glycero-3-phosphocholine) which facilitate the interaction.[\[18\]](#)[\[19\]](#)
  - Causality: CYP51 requires electrons from NADPH to perform its catalytic function, which are transferred via CPR. Lipids are necessary to properly orient these membrane-associated proteins.
- Inhibition Assay:
  - Objective: To measure the dose-dependent inhibition of CYP51 activity by **voriconazole**.
  - Method: The reconstituted enzyme system is pre-incubated with varying concentrations of **voriconazole**. The reaction is initiated by adding the substrate, lanosterol (50  $\mu$ M), and an NADPH-generating system. The reaction proceeds for a set time at 37°C and is then stopped.[\[18\]](#)[\[19\]](#)
  - Self-Validation: The protocol must include a "no inhibitor" control (vehicle only) to establish 100% enzyme activity and a "no enzyme" control to check for non-enzymatic substrate degradation.
- Product Quantification:

- Objective: To measure the amount of lanosterol converted to its 14 $\alpha$ -demethylated product.
- Method: Sterols are extracted from the reaction mixture and analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[20]</sup> The percentage of inhibition is calculated relative to the "no inhibitor" control. The IC<sub>50</sub> value is determined by plotting inhibition versus **voriconazole** concentration.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for an in vitro CYP51 inhibition assay.

## Part B: Cellular Assays

Cellular assays are critical for confirming that the enzymatic inhibition observed in vitro translates to antifungal activity in a whole-organism context.

### Experimental Protocol: Fungal Sterol Profile Analysis

This method directly verifies the mechanism of action in treated fungal cells by analyzing the sterol composition.

- Fungal Culture and Treatment:

- Objective: To expose the fungus to a sub-lethal concentration of **voriconazole** to induce changes in sterol synthesis without immediately killing the cells.
- Method: A fungal isolate (e.g., *C. albicans*) is grown in a suitable liquid broth to mid-log phase. The culture is then treated with **voriconazole** (e.g., at a concentration near the MIC) for several hours. A control culture is treated with the vehicle (e.g., DMSO) only.[14]
- Cell Harvesting and Saponification:
  - Objective: To lyse the cells and liberate the sterols from cellular lipids.
  - Method: Mycelia or yeast cells are harvested by centrifugation or filtration, washed, and dried. The cell mass is then refluxed in an alcoholic potassium hydroxide solution (e.g., 25% KOH in methanol/ethanol) at ~85°C for 1-2 hours.[7]
  - Causality: The strong alkaline solution hydrolyzes ester bonds in lipids (saponification), releasing the non-saponifiable sterols into the solution.
- Sterol Extraction:
  - Objective: To isolate the sterols from the aqueous saponification mixture.
  - Method: After cooling, water and a non-polar solvent (e.g., n-heptane or hexane) are added to the mixture. The mixture is vortexed vigorously, and the phases are separated. The upper, non-polar layer containing the sterols is collected. This extraction is typically repeated multiple times to ensure complete recovery.
- Analysis by GC-MS:
  - Objective: To separate, identify, and quantify the individual sterols in the extract.
  - Method: The extracted sterols are dried and often derivatized (e.g., silylated) to increase their volatility. The sample is then injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the sterols based on their boiling points, and the MS identifies them based on their unique mass fragmentation patterns.[7]
  - Expected Outcome: Compared to the control, the **voriconazole**-treated sample will show a significant decrease in the ergosterol peak and the appearance of new, large peaks

corresponding to 14 $\alpha$ -methylated precursors like lanosterol.

## Mechanisms of Acquired Resistance

An understanding of **voriconazole**'s mechanism is incomplete without considering how fungi evolve resistance. The primary mechanisms directly related to the 14 $\alpha$ -lanosterol demethylation process include:

- Target Site Mutations: Point mutations within the cyp51A gene (in *Aspergillus*) or ERG11 (in *Candida*) can alter the amino acid sequence of the enzyme's active site.[16][21] These changes can reduce the binding affinity of **voriconazole**, rendering the drug less effective, while still allowing the enzyme to process its natural substrate.[22][23]
- Gene Overexpression: Fungi can develop tandem repeats in the promoter region of the cyp51A gene, leading to its overexpression.[21][24] This results in higher intracellular concentrations of the CYP51 enzyme, requiring a proportionally higher concentration of **voriconazole** to achieve a sufficient level of inhibition.[24]
- Efflux Pump Upregulation: While not a direct alteration of the target, increased expression of drug efflux pumps (e.g., ATP-binding cassette transporters) can actively remove **voriconazole** from the cell, preventing it from reaching the necessary intracellular concentration to inhibit CYP51.[21][25]

## Conclusion

**Voriconazole**'s antifungal efficacy is a direct result of its potent and selective inhibition of lanosterol 14 $\alpha$ -demethylase (CYP51), a crucial enzyme in the fungal-specific ergosterol biosynthesis pathway. By binding to the enzyme's heme cofactor, **voriconazole** blocks the demethylation of lanosterol, leading to a dual-pronged attack: the depletion of essential ergosterol and the accumulation of toxic sterol precursors. This cascade of events culminates in the disruption of fungal cell membrane integrity and the cessation of growth. The experimental methodologies detailed herein, from reconstituted enzyme assays to cellular sterol profiling, provide a robust framework for investigating this mechanism, quantifying inhibitor potency, and understanding the biochemical basis of clinical resistance. A thorough grasp of this core mechanism remains essential for the continued development of novel antifungal strategies to combat life-threatening mycoses.

## References

- NINGBO INNO PHARMCHEM CO., LTD. The Mechanism of Action of **Voriconazole**: A Deep Dive into Antifungal Efficacy.
- BenchChem.
- Warrilow, A. G. S., et al. (2019). Isavuconazole and **voriconazole** inhibition of sterol 14 $\alpha$ -demethylases (CYP51) from *Aspergillus fumigatus* and *Homo sapiens*. *International Journal of Antimicrobial Agents*, 54(4), 449-455. [\[Link\]](#)
- Sharma, C., et al. (2018). Investigation of Multiple Resistance Mechanisms in **Voriconazole**-Resistant *Aspergillus flavus* Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. *Antimicrobial Agents and Chemotherapy*, 62(3), e01928-17. [\[Link\]](#)
- Yang, Y., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. *Journal of Fungi*, 9(5), 559. [\[Link\]](#)
- Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. *Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics*, 1814(1), 88-93. [\[Link\]](#)
- Patsnap Synapse. (2024).
- Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? *Evolution*, 66(9), 2961-2968. [\[Link\]](#)
- Alcazar-Fuoli, L., et al. (2008).
- Podust, L. M., & Waterman, M. R. (2007). Structural basis for conservation in the CYP51 family. *Journal of Biological Chemistry*, 282(48), 34689-34693. [\[Link\]](#)
- Gier-Fang, H., et al. (2023). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of *Candida* spp. *Journal of Fungi*, 9(11), 1083. [\[Link\]](#)
- Rozhon, W., et al. (2013). Genetic variation in plant CYP51s confers resistance against **voriconazole**, a novel inhibitor of brassinosteroid-dependent sterol biosynthesis. *PLoS One*, 8(1), e53666. [\[Link\]](#)
- Sonoda, Y., et al. (1998). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. *Journal of Lipid Research*, 39(8), 1566-1575. [\[Link\]](#)
- Liu, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. *Frontiers in Microbiology*, 10, 64.
- Wikipedia. Lanosterol 14 alpha-demethylase. [\[Link\]](#)
- Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14 $\alpha$ -Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. *Journal of Medicinal Chemistry*, 63(10), 5284-5301. [\[Link\]](#)
- Sharma, C., et al. (2018). Investigation of Multiple Resistance Mechanisms in **Voriconazole**-Resistant *Aspergillus flavus* Clinical Isolates from a Chest Hospital Surveillance in Delhi,

India.

- Rozhon, W., et al. (2013). Genetic Variation in Plant CYP51s Confers Resistance against **Voriconazole**, a Novel Inhibitor of Brassinosteroid-Dependent Sterol Biosynthesis. SciSpace.
- Taylor & Francis Online. (Various Dates). Lanosterol 14 alpha-demethylase – Knowledge and References. [\[Link\]](#)
- Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Information and Modeling, 53(4), 1021-1031. [\[Link\]](#)
- Poester, V. R., et al. (2006). **Voriconazole** in the management of nosocomial invasive fungal infections. Therapeutics and Clinical Risk Management, 2(1), 51-63. [\[Link\]](#)
- Paul, R. A., et al. (2018). Magnitude of **Voriconazole** Resistance in Clinical and Environmental Isolates of *Aspergillus flavus* and Investigation into the Role of Multidrug Efflux Pumps. Antimicrobial Agents and Chemotherapy, 62(12), e01379-18. [\[Link\]](#)
- Mast, N., et al. (2018). Fungal Lanosterol 14 $\alpha$ -demethylase: A target for next-generation antifungal design. Current Opinion in Chemical Biology, 44, 83-90.
- Sheng, C., et al. (2021). Lanosterol 14 $\alpha$ -demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of *Candida tropicalis* and *Cryptococcus neoformans* infections. European Journal of Medicinal Chemistry, 221, 113524. [\[Link\]](#)
- Prigitano, A., et al. (2021). Antifungal-Resistance Mechanisms of *Aspergillus* spp. Encyclopedia.pub. [\[Link\]](#)
- Lepesheva, G. I., et al. (2010). Structural complex of sterol 14 $\alpha$ -demethylase (CYP51) with 14 $\alpha$ -methylene cyclopropyl- $\Delta$ 7-24, 25-dihydrolanosterol. Journal of Biological Chemistry, 285(33), 25413-25421. [\[Link\]](#)
- Perlin, D. S., et al. (2022). Drug-Resistant *Aspergillus* spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe. Journal of Fungi, 8(7), 713. [\[Link\]](#)
- Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3'-Disulfate. International Journal of Molecular Sciences, 22(8), 3986. [\[Link\]](#)
- Spikes, S. E., et al. (2008). **Voriconazole** Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation. Antimicrobial Agents and Chemotherapy, 52(4), 1436-1442. [\[Link\]](#)
- Siopi, M., et al. (2014). Susceptibility breakpoints and target values for therapeutic drug monitoring of **voriconazole** and *Aspergillus fumigatus* in an in vitro pharmacokinetic/pharmacodynamic model. Journal of Antimicrobial Chemotherapy, 69(7), 1899-1907. [\[Link\]](#)
- Niwa, T., et al. (2008). Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. Current Drug Metabolism, 9(5), 395-408. [\[Link\]](#)

- Kaneshiro, E. S., et al. (2005). Characterization of a lanosterol 14 alpha-demethylase from *Pneumocystis carinii*. *Journal of Eukaryotic Microbiology*, 52(5), 445-452. [\[Link\]](#)
- Chen, C. K., et al. (2004). Three-Dimensional Model of Lanosterol 14 $\alpha$ -Demethylase from *Cryptococcus neoformans*: Active-Site Characterization and Insights into Azole Binding. *Antimicrobial Agents and Chemotherapy*, 48(10), 3924-3931. [\[Link\]](#)
- Warrilow, A. G. S., et al. (2010). Azole Affinity of Sterol 14 $\alpha$ -Demethylase (CYP51) Enzymes from *Candida albicans* and *Homo sapiens*. *Antimicrobial Agents and Chemotherapy*, 54(10), 4235-4245. [\[Link\]](#)
- Monk, B. C., et al. (2020). Sterol 14 $\alpha$ -Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. *Journal of Fungi*, 6(4), 287. [\[Link\]](#)
- Rosowski, E. E., et al. (2020). Efficacy of **Voriconazole** against *Aspergillus fumigatus* Infection Depends on Host Immune Function. *Antimicrobial Agents and Chemotherapy*, 64(2), e00917-19. [\[Link\]](#)
- Keniya, M. V., et al. (2018). Validation of Human Sterol 14 $\alpha$ -Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. *Journal of Medicinal Chemistry*, 61(21), 9695-9719. [\[Link\]](#)
- Cantin, L., et al. (1999). Evaluation of **voriconazole** pharmacodynamics using time-kill methodology. *Diagnostic Microbiology and Infectious Disease*, 35(1), 13-20. [\[Link\]](#)
- Hyland, R., et al. (2003). Comprehensive In Vitro Analysis of **Voriconazole** Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. *Journal of Clinical Pharmacology*, 43(11), 1239-1250. [\[Link\]](#)
- Jadhav, A. K., et al. (2017). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 A-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES.
- Hyland, R., et al. (2003). Comprehensive In Vitro Analysis of **Voriconazole** Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. *Journal of Clinical Pharmacology*, 43(11), 1239-1250. [\[Link\]](#)
- Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14 $\alpha$ -Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. *PubMed*. [\[Link\]](#)
- Dodds Ashley, E. S., & Lewis, R. (2002). **Voriconazole**: the newest triazole antifungal agent. *Clinical Therapeutics*, 24(10), 1597-1616. [\[Link\]](#)
- Kim, H., & Lee, L. S. (2024). Pharmacokinetics and Drug Interactions. *Pharmaceutics*, 16(2), 253. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com](http://synapse.patsnap.com)
- 3. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 4. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]
- 6. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. [davidmoore.org.uk](http://davidmoore.org.uk) [davidmoore.org.uk]
- 8. [mdpi.com](http://mdpi.com) [mdpi.com]
- 9. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [[frontiersin.org](http://frontiersin.org)]
- 11. Structural basis for conservation in the CYP51 family - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. Lanosterol 14 alpha-demethylase - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 13. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 14. Isavuconazole and voriconazole inhibition of sterol 14 $\alpha$ -demethylases (CYP51) from *Aspergillus fumigatus* and *Homo sapiens* - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. Fungal Lanosterol 14 $\alpha$ -demethylase: A target for next-generation antifungal design - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 16. Resistance to antifungals that target CYP51 - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 17. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 18. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3'-Disulfate - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 19. Validation of Human Sterol 14 $\alpha$ -Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant *Aspergillus flavus* Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Voriconazole's effect on 14-alpha-lanosterol demethylation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182144#voriconazole-s-effect-on-14-alpha-lanosterol-demethylation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)